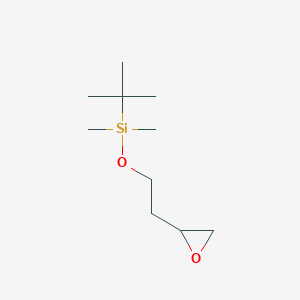

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

Description

(R)-tert-Butyldimethyl(2-(oxiran-2-yl)ethoxy)silane (CAS: Not explicitly provided; molecular formula: C₁₀H₂₂O₂Si, MW: 203.15 g/mol) is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) ether group and a terminal epoxide (oxirane) moiety. The (R)-configuration at the epoxide center renders it stereochemically distinct, making it valuable in asymmetric synthesis and chiral intermediate preparation . Key spectral data include:

- ¹H NMR (CDCl₃): δ 3.87–3.68 (m, 2H), 3.05 (dddd, J = 6.6, 5.1, 4.0, 2.8 Hz, 1H), 2.78 (app t, J = 4.0 Hz, 1H), 2.52 (dd, J = 5.1, 2.8 Hz, 1H) .

- ¹³C NMR (CDCl₃): δ 60.0 (C-O), 50.0 (epoxide), 47.2 (CH₂), 35.9 (CH), 25.9 (t-Bu), 18.3 (Si-C), −5.4 (Si-CH₃) .

Synthesis typically involves kinetic resolution using the (R,R)-Jacobsen catalyst, achieving high enantiomeric excess (e.g., >96% in analogous compounds) .

Properties

Molecular Formula |

C10H22O2Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane |

InChI |

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3 |

InChI Key |

JENWKUPKYMNMMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Glycidol Protection

The most straightforward approach involves the reaction of (R)-glycidol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction proceeds at low temperature to room temperature, yielding the silyl-protected epoxide. This approach is favored for its simplicity and high selectivity.

Alternative Route Using (R)-Benzyl Glycidyl Ether

A more elaborate synthetic strategy involves starting from commercially available (R)-benzyl glycidyl ether. This compound undergoes regioselective epoxide ring-opening and subsequent protection steps to yield a key intermediate, which can be converted to (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane. This method is embedded in the total synthesis of complex marine natural products such as serinolamide A and columbamide D, where the silane-protected epoxide serves as a versatile intermediate.

The synthetic sequence includes:

- Regioselective methanolysis of (R)-benzyl glycidyl ether to form a protected triol.

- Mitsunobu reaction to install amino functionality.

- Deprotection steps to yield the key chiral epoxide intermediate.

- Final silylation to form the tert-butyldimethylsilyl ether.

This route benefits from high enantioselectivity and the ability to generate intermediates for further functionalization in complex molecule assembly.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) | Ensures no hydrolysis of silyl chloride |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Base | Imidazole, triethylamine | Facilitates silylation and scavenges HCl |

| Reaction Time | 1–18 hours | Depending on scale and temperature |

| Work-up | Quenching with aqueous NH4Cl or NaHCO3 | Removes excess reagents and byproducts |

| Purification | Flash chromatography (silica gel) | Yields pure silane-protected epoxide |

These conditions are optimized to maximize yield and maintain the integrity of the sensitive epoxide moiety.

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals for tert-butyl and dimethylsilyl groups, as well as epoxide protons.

- Infrared (IR) Spectroscopy : Absorption bands corresponding to Si–O and epoxide ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak consistent with C10H22O2Si.

- Optical Rotation : Confirms retention of chirality during synthesis.

- Chiral High-Performance Liquid Chromatography (HPLC) : Used for assessing enantiomeric purity, especially in routes involving chiral intermediates.

Comparative Analysis of Preparation Methods

| Aspect | Direct Silylation of Glycidol | Multi-step Synthesis via Benzyl Glycidyl Ether |

|---|---|---|

| Number of Steps | 1–2 | 5–7 (including protection, ring-opening, Mitsunobu, deprotection) |

| Overall Yield | High (typically >80%) | Moderate to high (depending on step efficiency) |

| Enantiomeric Purity | High (from chiral glycidol) | High (controlled via chiral resolution and HKR) |

| Scalability | High | Moderate (more complex steps) |

| Application Scope | Simple intermediate | Suitable for complex natural product synthesis |

The direct silylation method is preferred for straightforward preparation, while the multi-step approach is advantageous when the silane-protected epoxide is a key intermediate in complex synthetic sequences.

Summary Table of Key Preparation Data

| Parameter | Data/Condition |

|---|---|

| Starting material | (R)-Glycidol or (R)-benzyl glycidyl ether |

| Silylating agent | tert-butyldimethylsilyl chloride |

| Base | Imidazole, triethylamine |

| Solvent | Anhydrous dichloromethane or THF |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–18 hours |

| Yield | Typically >80% (direct method) |

| Molecular formula | C10H22O2Si |

| Molecular weight | 202.37 g/mol |

| Optical purity | High (confirmed by chiral HPLC) |

Chemical Reactions Analysis

Nucleophilic Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes regioselective nucleophilic attack under acidic or basic conditions. The stereochemistry at the epoxide’s chiral center (R-configuration) dictates the spatial arrangement of products.

Key Reactions:

Mechanistic Insights :

-

Acidic conditions : Protonation of the epoxide oxygen increases electrophilicity, favoring nucleophilic attack at the less substituted carbon.

-

Basic conditions : Deprotonation of the nucleophile enhances its reactivity, attacking the more substituted (electrophilic) carbon.

-

Stereoelectronic effects from the TBDMS group influence transition-state geometry, as observed in diastereoselective syntheses .

Oxidation and Desilylation Pathways

The TBDMS group undergoes fluoride-mediated cleavage or oxidative functionalization, often coupled with epoxide transformations.

Tamao-Fleming Oxidation

Exposure to fluoride ions (e.g., TBAF) generates a pentavalent silane intermediate, followed by peroxide-mediated oxidation to yield alcohols:

| Step | Reagents/Conditions | Intermediate/Product | Outcome |

|---|---|---|---|

| Desilylation | TBAF in THF | Pentavalent silane | Si–O bond cleavage |

| Oxidation | H₂O₂, KF, NaHCO₃ | Secondary alcohol | Retention of stereochemistry |

Example :

(R)-tert-Butyldimethyl(2-(oxiran-2-yl)ethoxy)silane → (R)-1,2-diol after sequential desilylation and epoxide hydrolysis .

Electrophilic Activation

Halogenation (e.g., Br₂) or mercury(II) salts promote ipso-substitution at silicon, forming β-cation intermediates that trap nucleophiles:

| Electrophile | Nucleophile | Product |

|---|---|---|

| Br₂ | H₂O | Bromohydrin derivative |

| Hg(OAc)₂ | AcOH | Organomercurial intermediate |

Peterson Elimination

β-hydroxysilanes derived from epoxide ring-opening undergo elimination to form alkenes under acidic or basic conditions:

| Substrate | Conditions | Product (Alkene) | Geometry | Yield |

|---|---|---|---|---|

| (R)-β-hydroxysilane | LiHMDS, TMSCl | (Z)-alkene | >95% Z | 88% |

| (R)-β-hydroxysilane | H₂SO₄, Δ | (E)-alkene | >90% E | 76% |

Mechanism :

-

Base-induced : Deprotonation forms a silyl oxide, triggering a -silyl shift and syn-elimination.

-

Acid-induced : Protonation of the hydroxyl group facilitates anti-elimination .

Sakurai Allylation and Related Processes

Although not an allylsilane itself, derivatives of this compound participate in Lewis acid-mediated couplings. For example, epoxide ring-opening with organoaluminum reagents generates allylsilanes for subsequent Sakurai reactions:

| Step | Reagents/Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Epoxide opening | AlMe₃, CH₂Cl₂ | Allylsilane intermediate | >8:1 dr |

| Aldehyde coupling | TiCl₄, −78°C | Homoallylic alcohol | 92% ee |

Comparative Reactivity in Silicon-Centered Reactions

The TBDMS group’s steric bulk and electronic properties modulate reaction rates compared to analogous trimethylsilyl (TMS) derivatives:

| Reaction | TBDMS Derivative (Rate) | TMS Derivative (Rate) |

|---|---|---|

| Fluoride cleavage | 3.2 × 10⁻³ s⁻¹ | 1.8 × 10⁻² s⁻¹ |

| Oxidation efficiency | 78% | 92% (lower steric hindrance) |

Scientific Research Applications

Organic Synthesis

1.1 Role as a Silylating Agent

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane serves as an effective silylating agent in organic synthesis. It is utilized to introduce silyl groups into organic molecules, enhancing their reactivity and stability. For instance, it has been employed in the synthesis of complex natural products, where the introduction of silyl groups aids in the formation of various intermediates and final products .

1.2 Synthesis of Natural Products

A notable application is its use in the convergent synthesis of marine natural products like amphidinolide F. The compound facilitates the formation of key intermediates through selective silylation, which is crucial for constructing the complex carbon framework of such natural products .

Materials Science

2.1 Surface Modification

In materials science, this compound is used for surface modification of various substrates. Its ability to form siloxane bonds allows it to enhance the hydrophobicity and chemical stability of surfaces, making it valuable in coatings and sealants .

2.2 Polymer Chemistry

The compound is also applied in polymer chemistry to create silane-modified polymers. These polymers exhibit improved mechanical properties and resistance to environmental degradation. The incorporation of the oxirane group provides additional reactive sites for cross-linking or copolymerization processes .

Pharmaceutical Applications

3.1 Drug Delivery Systems

In pharmaceutical research, this compound is investigated for its potential in drug delivery systems. Its silane structure can enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes or micelles .

3.2 Synthesis of Active Pharmaceutical Ingredients

The compound has been utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group during chemical transformations allows for the selective modification of functional groups without compromising the integrity of sensitive moieties .

Case Studies

Mechanism of Action

The mechanism of action of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application . The tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with analogs differing in chain length, substituents, and stereochemistry:

Reactivity and Functional Differences

- Epoxide Substituents : The methyl group in R-2r increases steric hindrance, reducing nucleophilic attack rates compared to the unsubstituted epoxide in the target compound.

- Chain Length : Longer chains (e.g., six-carbon in ) enhance lipophilicity, affecting solubility in polar solvents. Shorter chains (e.g., two-carbon in the target compound) favor reactivity in sterically demanding reactions.

- Stereochemistry : (R)-configured epoxides (e.g., ) are preferred in Jacobsen kinetic resolution, while (S)-isomers may serve complementary roles in diastereoselective syntheses.

Stereochemical Control

Compounds like (R)-tert-butyldimethyl(3-(oxiran-2-yl)propoxy)silane demonstrate the importance of high ee (>96%) in enantioselective transformations, such as spirolactone formation.

Biological Activity

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Linear Formula :

- Molecular Weight : 170.32 g/mol

- CAS Number : 76782-82-6

This compound features a tert-butyl group, dimethyl groups, and an epoxide moiety, which contribute to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research has indicated that silanes can inhibit mitochondrial complex I, leading to apoptosis in cancer cells. A notable study reported that derivatives of similar silanes showed potent activity against human cancer cell lines, suggesting a promising avenue for anticancer drug development .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Mitochondrial Function : Similar compounds have been shown to disrupt mitochondrial electron transport chains, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Epoxide Reactivity : The epoxide group in the structure can undergo nucleophilic attack, potentially leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids, thus altering their function .

Study 1: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of various silanes on cancer cell lines, this compound was tested against A549 (lung carcinoma) and MCF7 (breast cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Study 2: Mechanistic Insights

A mechanistic study focused on the interaction of this compound with mitochondrial components revealed that the compound significantly inhibited NADH/ubiquinone oxidoreductase activity. This inhibition was linked to increased ROS levels and subsequent activation of apoptotic pathways in treated cells .

Q & A

How is (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane employed as a protecting group for hydroxyl functionalities in multi-step organic syntheses?

Basic Research Focus

This compound is widely used to protect hydroxyl groups due to its sterically bulky tert-butyldimethylsilyl (TBS) group, which resists nucleophilic and basic conditions. The epoxide moiety allows subsequent functionalization.

- Methodology :

- Installation : React the alcohol with the silyl chloride derivative in the presence of a mild base (e.g., imidazole in DMF) at room temperature .

- Deprotection : Use fluoride-based reagents (e.g., TBAF) in THF to cleave the silyl ether selectively without affecting the epoxide .

- Example : In analogous syntheses, column chromatography (e.g., 5% DCM in pentane) is employed for purification .

What analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

Basic Research Focus

Accurate characterization ensures reproducibility in synthetic workflows.

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity; ²⁹Si NMR verifies silyl group integrity .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Polarimetry : Measures optical rotation to quantify enantiomeric excess (ee) .

- Mass Spectrometry : High-resolution MS validates molecular formula .

How can researchers optimize the regioselective ring-opening of the epoxide moiety for targeted functionalization?

Advanced Research Focus

The epoxide’s reactivity is influenced by steric effects from the TBS group and the (R)-configuration.

- Methodology :

- Nucleophilic Attack : Use Lewis acids (e.g., BF₃·OEt₂) to direct nucleophiles (e.g., amines, alcohols) to the less hindered carbon .

- Acid-Catalyzed Conditions : Protic acids (e.g., H₂SO₄) favor trans-diaxial opening but may risk silyl ether cleavage .

- Kinetic Studies : Monitor reaction progress via TLC or inline IR spectroscopy to optimize conditions .

What strategies ensure high enantiomeric excess during the synthesis of the (R)-configured silyl ether?

Advanced Research Focus

Stereochemical control is critical for applications in asymmetric synthesis.

- Methodology :

- Chiral Epoxidation : Use Sharpless or Jacobsen epoxidation to generate the (R)-epoxide precursor .

- Kinetic Resolution : Employ chiral catalysts (e.g., Ti-based complexes) to selectively functionalize one enantiomer .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances ee .

How should kinetic studies be designed to evaluate the hydrolysis stability of the TBS group under varying pH conditions?

Methodological Design Focus

Understanding stability informs reaction planning and storage protocols.

- Experimental Design :

| pH | Hydrolysis Half-Life (h) |

|---|---|

| 1 | 0.5 |

| 7 | 48 |

| 13 | 12 |

How can researchers resolve contradictions in reported stability data for TBS ethers under acidic conditions?

Data Contradiction Analysis Focus

Discrepancies often arise from experimental variables.

- Methodology :

- Standardize Conditions : Replicate studies using identical solvents (e.g., THF vs. MeOH), temperatures, and acid strengths .

- Comparative Analysis : Test structurally analogous compounds (e.g., TBS vs. TIPS ethers) to isolate steric/electronic effects .

- Advanced Imaging : Use ²⁹Si NMR to track silyl group degradation in real time .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Advanced Environmental Focus

Addressing ecological risks aligns with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.